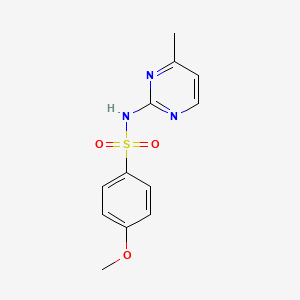
2-(4-fluorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is a chemical compound that has attracted significant attention in scientific research in recent years. This compound is commonly referred to as PF-04449913 and is a selective inhibitor of the Smoothened (SMO) receptor. The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and tissue regeneration.
Wirkmechanismus
The Hh signaling pathway is activated by the binding of Hh ligands to the Patched (PTCH) receptor, which in turn activates the 2-(4-fluorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide receptor. The activation of the this compound receptor leads to the activation of downstream signaling pathways that regulate cell proliferation and differentiation. PF-04449913 inhibits the activation of the this compound receptor, thereby blocking the downstream signaling pathways and inhibiting cell proliferation and differentiation.
Biochemical and Physiological Effects
PF-04449913 has been shown to have a significant impact on various biochemical and physiological processes. In cancer cells, PF-04449913 inhibits cell proliferation and induces cell death. In addition, PF-04449913 has been shown to inhibit the migration and invasion of cancer cells. In neurological disorders, PF-04449913 has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PF-04449913 has several advantages for use in lab experiments. It is a selective inhibitor of the 2-(4-fluorophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide receptor, which makes it a valuable tool for studying the Hh signaling pathway. In addition, PF-04449913 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of PF-04449913 in lab experiments. It is a relatively expensive compound, and its synthesis requires multiple steps, which can be time-consuming.
Zukünftige Richtungen
There are several future directions for the study of PF-04449913. One area of research is the development of more efficient and cost-effective synthesis methods for PF-04449913. In addition, further studies are needed to explore the potential therapeutic applications of PF-04449913 in various diseases. Finally, the development of more selective and potent inhibitors of the Hh signaling pathway is an important area of research that could lead to the development of new and more effective treatments for cancer and other diseases.
Conclusion
In conclusion, PF-04449913 is a valuable tool for studying the Hh signaling pathway and has significant potential for therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to the use of PF-04449913 in lab experiments, its advantages make it a valuable compound for scientific research. Further studies are needed to explore its potential therapeutic applications and to develop more selective and potent inhibitors of the Hh signaling pathway.
Wissenschaftliche Forschungsanwendungen
PF-04449913 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The Hh signaling pathway plays a crucial role in the development and progression of cancer, and PF-04449913 has been shown to inhibit the growth of various cancer cells, including pancreatic, prostate, and breast cancer cells. In addition, PF-04449913 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUMUOYEATILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2-{[(benzylsulfonyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3451315.png)
![2-(benzylsulfonyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3451324.png)
![2,4-dimethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3451328.png)
![3-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3451338.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3451344.png)

![2-(2-chloro-6-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3451360.png)

![1-(2-furoyl)-4-[2-methoxy-4-(methylthio)benzoyl]piperazine](/img/structure/B3451382.png)

![N-[4-(acetylamino)phenyl]-2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3451407.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3451413.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3451423.png)